Cinnamyl alcohol
Overview
Description
Mechanism of Action
Target of Action
Cinnamyl alcohol is a naturally occurring compound found within cinnamon . It has been shown to be a skin sensitizer , and it’s approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older . It also demonstrates potent anti-inflammatory effects by modulating the NLRP3 inflammasome pathway .
Mode of Action
It has been reported that cinnamon essential oil or cinnamaldehyde can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .
Biochemical Pathways
This compound is involved in the biosynthesis of monolignols from cinnamic acid-derived building blocks . The enzymes cinnamoyl-CoA reductase (CCR) and this compound dehydrogenase (CAD) catalyze the two key reduction reactions in the conversion of cinnamic acid derivatives into monolignol building blocks for lignin polymers in plant cell walls .
Pharmacokinetics
This compound is 66% absorbed through the skin and shown to be rapidly absorbed from the gut . It is metabolized and excreted primarily in the urine and, to a minor extent, in the feces . After oral or intraperitoneal administration to rats and mice, 76–77% of the dose of this compound was recovered in the urine and feces within 24 h .
Result of Action
This compound has been found to have a sensitizing effect on some people . In skincare, this compound has been found to reduce inflammation and acne-causing bacteria, while also providing the skin with essential nutrients and antioxidants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, severe product inhibition was found to be the key limiting factor for this compound biosynthesis . A biphasic system was proposed to overcome the inhibition of this compound via in situ product removal . This opens up possibilities for the practical biosynthesis of natural this compound at an industrial scale .
Biochemical Analysis
Biochemical Properties
Cinnamyl alcohol is a substrate for the enzyme this compound dehydrogenase (CAD), which catalyzes the final step in the biosynthesis of monolignols . This reaction is crucial for the formation of lignin .
Cellular Effects
In plant cells, this compound contributes to the formation of lignin, which provides mechanical strength and hydrophobicity to the plant body . The presence of lignin in cell walls is a critical factor in the ability of land plants to thrive in terrestrial ecosystems .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to cinnamyl aldehydes by the enzyme CAD. This is the last step in the synthesis of monolignols before their polymerization in cell walls .
Temporal Effects in Laboratory Settings
The activity of CAD, and thus the conversion of this compound to cinnamyl aldehydes, can be affected by temperature
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the formation of monolignols, which are the building blocks of lignin . This pathway involves successive hydroxylation and O-methylation of the aromatic ring before conversion of the side-chain carboxyl to an alcohol function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl alcohol can be synthesized through the hydrolysis of storax . Additionally, it can be produced by the reduction of cinnamaldehyde using various reducing agents such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis starting from cinnamaldehyde . Another method includes the biosynthesis using engineered Escherichia coli strains that convert cinnamic acid to this compound . This biosynthesis method is considered more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Cinnamyl alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cinnamaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: It can be reduced to hydrothis compound using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Cinnamaldehyde.
Reduction: Hydrothis compound.
Substitution: Various cinnamyl derivatives depending on the substituent introduced.
Scientific Research Applications
Cinnamyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Studied for its anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-adipogenic properties.
Comparison with Similar Compounds
Cinnamyl alcohol is part of the cinnamyl family, which includes:
Cinnamic acid: An aromatic acid with similar structural features.
Cinnamaldehyde: An aldehyde with a strong cinnamon odor.
Cinnamic acetate: An ester derivative of cinnamic acid.
2-Methoxy-cinnamaldehyde: A methoxy-substituted cinnamaldehyde.
Uniqueness: this compound is unique due to its versatile chemical reactivity and wide range of applications in various fields. Its distinctive odor and ability to undergo multiple types of chemical reactions make it a valuable compound in both research and industry.
Properties
IUPAC Name |
(E)-3-phenylprop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCCDEMITAIZTP-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Record name | cinnamyl alcohol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cinnamyl_alcohol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314144 | |
Record name | trans-Cinnamyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour | |
Record name | 2-Propen-1-ol, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinnamyl alcohol | |
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Record name | trans-Cinnamyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Cinnamyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg | |
Record name | 3-PHENYL-2-PROPEN-1-OL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-Cinnamyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
126 °C | |
Record name | Cinnamyl alcohol | |
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Record name | 3-PHENYL-2-PROPEN-1-OL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |
Record name | 3-PHENYL-2-PROPEN-1-OL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cinnamyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0397 @ 35 °C/35 °C | |
Record name | 3-PHENYL-2-PROPEN-1-OL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
4407-36-7, 104-54-1 | |
Record name | trans-Cinnamyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4407-36-7 | |
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Record name | 3-Phenyl-2-propen-1-ol | |
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Record name | Cinnamyl alcohol | |
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Record name | Cinnamyl alcohol | |
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Record name | cinnamyl alcohol | |
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Record name | 2-Propen-1-ol, 3-phenyl- | |
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Record name | trans-Cinnamyl alcohol | |
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Record name | Cinnamyl alcohol | |
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Record name | CINNAMYL ALCOHOL | |
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Record name | 3-PHENYL-2-PROPEN-1-OL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-Cinnamyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
Record name | 3-PHENYL-2-PROPEN-1-OL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-Cinnamyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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